![molecular formula C8H8ClNO B1497912 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 911405-91-9](/img/structure/B1497912.png)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Overview
Description
“2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is a chemical compound with the molecular formula C8H8ClNO. It has a molecular weight of 169.61 . The compound is typically available in a solid form .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.61 . The compound’s InChI code is 1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 .Scientific Research Applications
Pharmaceutical Intermediates
The compound 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is used as an intermediate in pharmaceutical synthesis. For example, it is a key intermediate in the synthesis of cefpirome, an antibiotic used to treat infections .
Organic Synthesis Catalyst
It has been used in organic synthesis processes as a catalyst. The oxidation of related compounds to form pyridinone analogues was achieved using this compound with high yield and chemoselectivity .
Heterocyclic Compound Research
This compound is part of research into heterocyclic compounds, which are a category of compounds with wide applications in drug development and other fields .
Chemical Synthesis
It serves as a building block in chemical synthesis for creating various derivatives that have potential applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGQEYEEUNMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654983 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
CAS RN |
911405-91-9 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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